molecular formula C16H9Li B12535334 Lithium, [[4-(phenylethynyl)phenyl]ethynyl]- CAS No. 676261-13-5

Lithium, [[4-(phenylethynyl)phenyl]ethynyl]-

Cat. No.: B12535334
CAS No.: 676261-13-5
M. Wt: 208.2 g/mol
InChI Key: WQMDNPSJOAIAEU-UHFFFAOYSA-N
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Description

Lithium, [[4-(phenylethynyl)phenyl]ethynyl]- is an organolithium compound known for its unique structural properties and reactivity. This compound features a lithium atom bonded to a phenylethynyl group, which is further connected to another phenylethynyl group. The compound’s structure allows it to participate in various chemical reactions, making it valuable in synthetic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium, [[4-(phenylethynyl)phenyl]ethynyl]- typically involves the reaction of phenylethynyl lithium with 4-bromo-1-ethynylbenzene. The reaction is carried out in an inert atmosphere, often using a solvent like tetrahydrofuran (THF) to facilitate the reaction. The mixture is stirred at low temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and solvent purity, to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Lithium, [[4-(phenylethynyl)phenyl]ethynyl]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: It can be reduced to form alkanes or alkenes.

    Substitution: The lithium atom can be substituted with other electrophiles, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or alcohols, while reduction can produce alkanes or alkenes. Substitution reactions can lead to a variety of new organolithium compounds.

Scientific Research Applications

Lithium, [[4-(phenylethynyl)phenyl]ethynyl]- has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.

    Biology: The compound is studied for its potential use in drug development and as a probe in biochemical assays.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceuticals.

    Industry: It is used in the production of advanced materials, such as polymers and nanomaterials, due to its unique reactivity and structural properties.

Mechanism of Action

The mechanism of action of Lithium, [[4-(phenylethynyl)phenyl]ethynyl]- involves its ability to participate in nucleophilic addition and substitution reactions. The lithium atom acts as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is facilitated by the electron-rich phenylethynyl groups, which stabilize the transition state and enhance the compound’s overall reactivity.

Comparison with Similar Compounds

Similar Compounds

    Lithium phenylacetylide: Similar in structure but with different reactivity due to the presence of a single phenylethynyl group.

    Lithium acetylide: Lacks the phenyl groups, resulting in different chemical properties and reactivity.

    Lithium phenyl-2,4,6-trimethylbenzoylphosphinate: Used in polymerization reactions but differs in its functional groups and applications.

Uniqueness

Lithium, [[4-(phenylethynyl)phenyl]ethynyl]- is unique due to its dual phenylethynyl groups, which provide enhanced reactivity and stability in various chemical reactions. This makes it particularly valuable in synthetic chemistry and material science, where precise control over reactivity and product formation is essential.

Properties

CAS No.

676261-13-5

Molecular Formula

C16H9Li

Molecular Weight

208.2 g/mol

IUPAC Name

lithium;1-ethynyl-4-(2-phenylethynyl)benzene

InChI

InChI=1S/C16H9.Li/c1-2-14-8-10-16(11-9-14)13-12-15-6-4-3-5-7-15;/h3-11H;/q-1;+1

InChI Key

WQMDNPSJOAIAEU-UHFFFAOYSA-N

Canonical SMILES

[Li+].[C-]#CC1=CC=C(C=C1)C#CC2=CC=CC=C2

Origin of Product

United States

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